molecular formula C13H22Cl2N2O3 B4451149 1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride

1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride

Cat. No.: B4451149
M. Wt: 325.2 g/mol
InChI Key: JWDFQSHYEIAGOK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction.

    Alkylation: The benzodioxole ring is then alkylated to introduce the 1,3-benzodioxol-5-ylmethyl group.

    Amination: The alkylated product undergoes amination to introduce the ethylamino group.

    Hydroxylation: The final step involves the hydroxylation of the propan-2-ol moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biological processes involving benzodioxole derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride can be compared with other benzodioxole derivatives, such as:

  • 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one
  • 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one
  • 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one

These compounds share structural similarities but differ in their functional groups and side chains, which influence their chemical properties and biological activities

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.2ClH/c1-10(16)7-14-4-5-15-8-11-2-3-12-13(6-11)18-9-17-12;;/h2-3,6,10,14-16H,4-5,7-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDFQSHYEIAGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNCC1=CC2=C(C=C1)OCO2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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